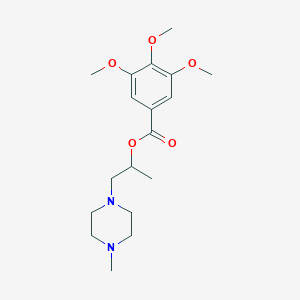
1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the serotonin receptor 5-HT1A and has been studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate acts as a selective agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. It has also been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of intracellular signaling pathways. It has also been shown to have anti-inflammatory effects and may have potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate in lab experiments is its high selectivity for the serotonin receptor 5-HT1A, which allows for more precise targeting of this receptor. However, one limitation is that this compound may have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate. One direction is the development of more selective agonists of the serotonin receptor 5-HT1A, which may have improved therapeutic efficacy and fewer off-target effects. Another direction is the investigation of the potential neuroprotective effects of this compound in various neurological disorders. Additionally, the use of this compound in combination with other drugs may also be explored as a potential therapeutic strategy.
Méthodes De Synthèse
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate involves the reaction of 3,4,5-trimethoxybenzoic acid with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Propriétés
Formule moléculaire |
C18H28N2O5 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
1-(4-methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H28N2O5/c1-13(12-20-8-6-19(2)7-9-20)25-18(21)14-10-15(22-3)17(24-5)16(11-14)23-4/h10-11,13H,6-9,12H2,1-5H3 |
Clé InChI |
QNLONBBBXLDKDU-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Tert-butylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294782.png)
![3-(4-Tert-butylphenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294783.png)
![3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294788.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294793.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294794.png)
![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)
![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
